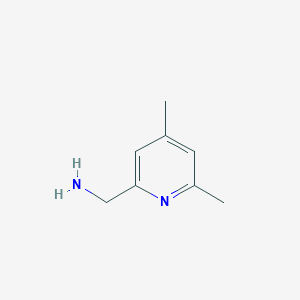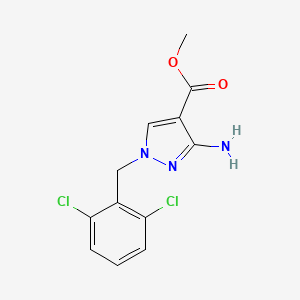
(4,6-Dimethylpyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,6-Dimethylpyridin-2-YL)methanamine” is a chemical compound . It is also known as a pyridine derivative. The hydrochloride form of this compound has a molecular weight of 172.66 .
Molecular Structure Analysis
The molecular structure of “(4,6-Dimethylpyridin-2-YL)methanamine” is represented by the formula C8H12N2 . The InChI code for this compound is 1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4,6-Dimethylpyridin-2-YL)methanamine” are not fully detailed in the sources I found .
Aplicaciones Científicas De Investigación
Serotonin 5-HT1A Receptor-Biased Agonists
- A study by Sniecikowska et al. (2019) explored derivatives of (4,6-Dimethylpyridin-2-YL)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds showed high selectivity and potent antidepressant-like activity, indicating their potential as antidepressant drug candidates.
Anticonvulsant Agents
- Research by Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and demonstrated their potential as anticonvulsant agents. This study highlights the applicability of (4,6-Dimethylpyridin-2-YL)methanamine derivatives in treating seizures.
Anticancer Activity
- A study by Mbugua et al. (2020) investigated palladium and platinum complexes based on Schiff base ligands derived from (4,6-Dimethylpyridin-2-YL)methanamine. These complexes showed significant anticancer activity against various human cancer cell lines.
- In another study, Károlyi et al. (2012) synthesized and evaluated the antitumor activity of novel amines containing (4,6-Dimethylpyridin-2-YL)methanamine derivatives. These compounds displayed cytotoxicity against various cancer cell lines.
Surface-Catalyzed Reactions
- The study by Mascavage et al. (2006) explored surface-catalyzed reactions involving methanamine derivatives, providing insights into chemical processes that could be relevant in biological systems.
Polymerization Processes
- Ribelli et al. (2014) investigated the role of photochemistry in activator regeneration in atom transfer radical polymerization, using a compound derived from (4,6-Dimethylpyridin-2-YL)methanamine. This research contributes to the understanding of polymerization processes.
Bone Disorders Treatment
- Pelletier et al. (2009) discovered a compound derived from (4,6-Dimethylpyridin-2-YL)methanamine that targets the Wnt beta-catenin system. This compound showed potential in treating bone disorders.
Safety And Hazards
Propiedades
IUPAC Name |
(4,6-dimethylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRILBGVODOPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylpyridin-2-YL)methanamine | |
CAS RN |
76457-15-3 |
Source


|
| Record name | 1-(4,6-dimethylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)

![Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2676477.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676478.png)


![3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2676484.png)

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)
![4-(3-Fluorophenyl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2676490.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2676493.png)
